

Physical characteristics of 1,2-Diphenyl-1H-indole-3-carbaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenyl-1H-indole-3-carbaldehyde

Cat. No.: B187228

[Get Quote](#)

Technical Guide: Physical Characteristics of 1,2-Diphenyl-1H-indole-3-carbaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics, specifically the melting point and solubility, of the chemical compound **1,2-Diphenyl-1H-indole-3-carbaldehyde** (CAS No. 29329-99-5).

Important Note: Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the melting point or solubility of **1,2-Diphenyl-1H-indole-3-carbaldehyde** could be located. While the compound is listed by several chemical suppliers, its physical properties do not appear to be published in readily accessible sources.

As a point of reference for researchers, this guide provides the available physical characteristic data for the parent compound, Indole-3-carbaldehyde (also known as Indole-3-carboxaldehyde, CAS No. 487-89-8). It is crucial to emphasize that these values are not for **1,2-Diphenyl-1H-indole-3-carbaldehyde** and should be used with caution as the addition of two phenyl groups will significantly alter the physical properties.

Reference Data: Physical Characteristics of Indole-3-carbaldehyde

Property	Value	Solvents/Conditions
Melting Point	193-198 °C	
Solubility	Insoluble	Water

Experimental Protocols

The following are generalized experimental protocols for the determination of the melting point and solubility of a solid organic compound like **1,2-Diphenyl-1H-indole-3-carbaldehyde**.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

- Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

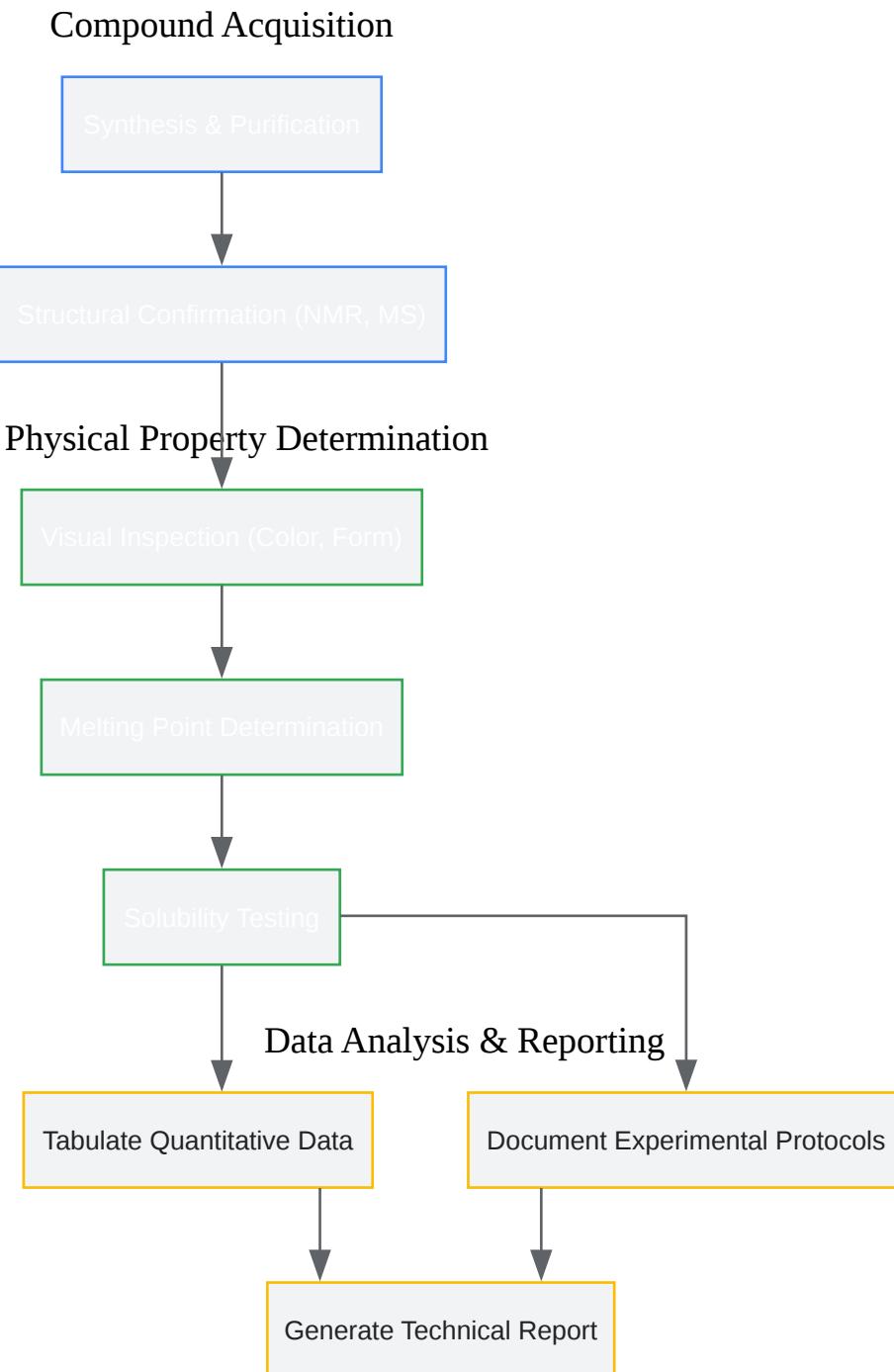
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, with the sample aligned with the thermometer bulb. The assembly is then placed in the Thiele tube containing a heating oil.
 - Digital Apparatus: The capillary tube is inserted into the heating block of the instrument.
- Heating: The heating medium is heated gently and at a steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures. A pure substance typically has a sharp melting range of 1-2 °C.

Determination of Solubility (Qualitative)

This protocol provides a method for qualitatively assessing the solubility of a compound in various solvents.

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)


Procedure:

- Sample Addition: Approximately 10-20 mg of the solid compound is placed into a clean, dry test tube.

- Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.
- Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
- Observation: The sample is observed to determine if it has completely dissolved.
 - Soluble: The solid completely disappears, forming a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
 - Insoluble: The solid does not appear to dissolve at all.
- Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed to see if solubility increases with temperature. Any changes upon cooling should also be noted.
- Reporting: The solubility is reported for each solvent tested (e.g., "soluble in dichloromethane," "insoluble in water").

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a newly synthesized or uncharacterized chemical compound.

[Click to download full resolution via product page](#)

General workflow for physical characterization.

- To cite this document: BenchChem. [Physical characteristics of 1,2-Diphenyl-1H-indole-3-carbaldehyde (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b187228#physical-characteristics-of-1-2-diphenyl-1h-indole-3-carbaldehyde-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com